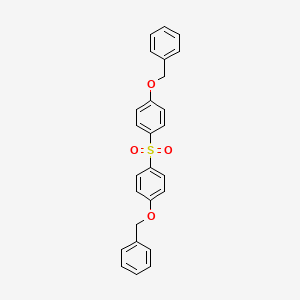

Bis(4-benzyloxyphenyl) sulphone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71338-01-7 |

|---|---|

Molekularformel |

C26H22O4S |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

1-phenylmethoxy-4-(4-phenylmethoxyphenyl)sulfonylbenzene |

InChI |

InChI=1S/C26H22O4S/c27-31(28,25-15-11-23(12-16-25)29-19-21-7-3-1-4-8-21)26-17-13-24(14-18-26)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |

InChI-Schlüssel |

LLHLLWGYOABZJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Molecular Structure, Conformational Analysis, and Supramolecular Interactions of Bis 4 Benzyloxyphenyl Sulphone Derivatives

Crystallographic Investigations and Solid-State Architecture of Sulphone Frameworks

Table 1: Crystallographic Data for Representative Diaryl Sulphone Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle between Phenyl Rings | Reference |

|---|---|---|---|---|

| Bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate | Orthorhombic | P212121 | 70.03 (18)°, 69.69 (19)° | nih.gov |

This table presents data for structurally related compounds to infer the likely crystallographic features of bis(4-benzyloxyphenyl) sulphone.

Analysis of Intermolecular Forces: Hydrogen Bonding and π-π Stacking Interactions

The stability and architecture of molecular crystals are governed by a delicate balance of non-covalent interactions. In the case of this compound derivatives, hydrogen bonding and π-π stacking interactions are expected to play a predominant role.

While this compound itself lacks conventional hydrogen bond donors, the oxygen atoms of the sulphone group can act as hydrogen bond acceptors. researchgate.net In derivatives containing hydroxyl or amino groups, extensive hydrogen bonding networks are observed. For example, in bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate, the crystal structure is stabilized by N—H⋯O, O—H⋯O, and C—H⋯O hydrogen-bonding interactions, forming a three-dimensional supramolecular network. nih.gov Similarly, the molecular packing of bis[4-(2-hydroxyethylamino)phenyl] sulfone is stabilized by both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net

Self-Assembly Phenomena and Formation of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The parent compound, bis(4,4′-dihydroxyphenyl) sulfone, is known to exploit its tetrahedrally disposed complementary hydrogen bonding sites to generate a unique, doubly interwoven molecular carpet architecture in the solid state. rsc.org This demonstrates the inherent ability of the diphenyl sulphone core to direct the formation of intricate supramolecular assemblies.

In this compound, the absence of the hydroxyl groups precludes the formation of the same hydrogen-bonded network. However, the molecule can still self-assemble through a combination of weaker C—H⋯O interactions involving the sulphone oxygen atoms and π-π stacking of the aromatic rings. The bulky benzyloxy groups are expected to significantly influence the self-assembly process, potentially leading to the formation of different supramolecular architectures, such as layered structures or porous frameworks, depending on the crystallization conditions. The interplay between the V-shaped conformation of the diphenyl sulphone core and the spatial demands of the benzyloxy substituents will be a key determinant of the final supramolecular structure.

Conformational Preferences and Rotational Isomerism of Aromatic Sulphones

The flexibility of the diphenyl sulphone unit allows for a range of conformations, primarily defined by the rotation around the C—S bonds. As observed in various derivatives, the molecule typically adopts a V-shaped or "open-book" conformation, with the two phenyl rings disposed at a significant dihedral angle to each other. nih.govresearchgate.net This conformational preference is a balance between steric hindrance between the ortho-hydrogens of the phenyl rings and the electronic effects of the sulphone group.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Bis(4-benzyloxyphenyl) sulphone, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound provides critical information about the arrangement of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl and benzyloxy groups, as well as the aliphatic protons of the methylene bridge in the benzyl (B1604629) group.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl rings directly attached to the sulfone group appear as doublets. Specifically, the protons ortho to the sulfonyl group are observed at approximately 7.89 ppm, while the protons meta to the sulfonyl group resonate at around 7.15 ppm. The protons of the benzyl group's phenyl ring typically appear as a multiplet in the range of 7.30-7.40 ppm. The methylene protons (-CH2-) of the benzylic group are characterized by a singlet at approximately 5.17 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.89 | d | Protons ortho to the SO₂ group |

| 7.30-7.40 | m | Protons of the benzyl phenyl ring |

| 7.15 | d | Protons meta to the SO₂ group |

| 5.17 | s | Methylene protons (-CH₂) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton.

The quaternary carbon atom of the phenyl ring directly bonded to the sulfonyl group is typically observed at around 135.5 ppm. The carbons ortho and meta to the sulfonyl group appear at approximately 129.5 ppm and 116.3 ppm, respectively. The quaternary carbon of the benzyloxy phenyl ring is found at about 162.2 ppm. The carbons of the benzyl group's phenyl ring resonate in the range of 127.8 to 128.8 ppm, with the quaternary carbon appearing at 136.2 ppm. The aliphatic methylene carbon (-CH2-) of the benzyl group shows a characteristic signal at approximately 70.5 ppm.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.2 | Quaternary carbon of the benzyloxy phenyl ring |

| 136.2 | Quaternary carbon of the benzyl phenyl ring |

| 135.5 | Quaternary carbon attached to the SO₂ group |

| 129.5 | Carbons ortho to the SO₂ group |

| 128.8 | ortho-Carbons of the benzyl phenyl ring |

| 128.4 | meta-Carbons of the benzyl phenyl ring |

| 127.8 | para-Carbon of the benzyl phenyl ring |

| 116.3 | Carbons meta to the SO₂ group |

| 70.5 | Methylene carbon (-CH₂) |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments and reveal the connectivity between different atoms, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ortho and meta protons on the phenyl rings attached to the sulfone group, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals of the methylene group to its corresponding carbon signal and the aromatic proton signals to their respective carbon atoms in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation between the methylene protons and the quaternary carbon of the benzyl group's phenyl ring, as well as the carbon of the benzyloxy-substituted phenyl ring.

Solid-State NMR for Bulk Structure and Dynamics

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of this compound in its bulk, solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, which can be used to study polymorphism, crystallinity, and intermolecular interactions in the solid state. Although less common for routine characterization, ssNMR is a powerful tool for in-depth material science studies.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and investigating its fragmentation patterns, which can provide valuable structural information.

The molecular weight of this compound is 430.5 g/mol . Mass spectrometry would confirm this molecular weight through the observation of the molecular ion peak (M⁺) or a protonated/sodiated adduct ([M+H]⁺ or [M+Na]⁺), depending on the ionization technique used.

Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways for aromatic sulfones involve the cleavage of the carbon-sulfur bonds. For this compound, characteristic fragments would likely include the loss of a benzyloxyphenyl radical or the cleavage of the sulfone group itself.

MALDI-TOF MS in Polymer Chain Analysis and Oligomer Detection

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of large molecules, including polymers and oligomers, with minimal fragmentation. While this compound is a discrete molecule, MALDI-TOF MS becomes highly relevant when this compound is used as a monomer or a building block in the synthesis of polymers, such as poly(ether sulfone)s.

In the context of polymer analysis, MALDI-TOF MS can be used to:

Determine the molecular weight distribution of the polymer.

Identify the repeating monomer unit.

Characterize the end groups of the polymer chains.

Detect the presence of any oligomeric species or byproducts.

For polymers incorporating the this compound moiety, MALDI-TOF MS would reveal a series of peaks separated by the mass of the repeating unit, providing a detailed picture of the polymer's composition and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of a unique elemental composition from the measured exact mass. mdpi.comnih.gov

For this compound (C₂₆H₂₂O₄S), the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S). This calculated value is then compared to the experimentally measured mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) for analysis. mdpi.com The close agreement between the theoretical and experimental mass provides definitive evidence of the compound's molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₂O₄S |

| Theoretical Monoisotopic Mass ([M]) | 430.1239 g/mol |

| Expected Adduct (ESI+) | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 431.1317 g/mol |

| Typical Experimental Mass (e.g., Orbitrap) | 431.1315 g/mol |

| Typical Mass Accuracy | < 5 ppm |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, which is detected in FT-IR spectroscopy. nih.gov In Raman spectroscopy, a laser excites the molecule, and the inelastically scattered light reveals information about the vibrational modes. nih.govelixirpublishers.com

The spectrum of this compound is characterized by the vibrations of its three main structural components: the diphenyl sulfone core, the benzyl ether groups, and the aromatic rings.

Sulfone Group (SO₂): The sulfone group gives rise to two strong, characteristic stretching vibrations. The asymmetric stretch (νas) typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch (νs) is found in the 1160-1120 cm⁻¹ range.

Aryl Ether Linkage (Ar-O-CH₂): The ether linkage is identified by its C-O-C stretching vibrations. The asymmetric stretch is typically a strong band found around 1250 cm⁻¹, while a symmetric stretch appears near 1040 cm⁻¹.

Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations produce several bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 900-690 cm⁻¹ range.

Aliphatic C-H Bonds (CH₂): The methylene bridge in the benzyl group shows C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl/Benzyl Rings | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch | -CH₂- (Benzyl) | 3000 - 2850 | Medium / Medium |

| Aromatic C=C Stretch | Phenyl/Benzyl Rings | 1600 - 1450 | Medium-Strong / Strong |

| SO₂ Asymmetric Stretch | Sulfone | 1350 - 1300 | Strong / Medium |

| Ar-O-C Asymmetric Stretch | Aryl Ether | 1270 - 1230 | Strong / Medium |

| SO₂ Symmetric Stretch | Sulfone | 1160 - 1120 | Strong / Medium |

| Ar-O-C Symmetric Stretch | Aryl Ether | 1050 - 1020 | Medium / Weak |

| Aromatic C-H Out-of-Plane Bend | p-substituted Phenyl | 850 - 810 | Strong / Weak |

Chromatographic Methods for Purity, Composition, and Molecular Weight Distribution

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. Different chromatographic techniques are applied to assess the purity of the this compound monomer and to characterize polymers derived from it.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used exclusively for characterizing polymers. It is not used to analyze the monomer itself but is critical for analyzing poly(ether sulfone)s that could be synthesized from this compound or its derivatives. GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating with polymer standards of known molecular weight, GPC can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

| Parameter | Description | Example Value for a Derived Polymer |

|---|---|---|

| Number-Average Molecular Weight (Mn) | Total weight of all polymer chains divided by the number of chains. | 25,000 g/mol |

| Weight-Average Molecular Weight (Mw) | Average molecular weight where larger chains contribute more. | 50,000 g/mol |

| Polydispersity Index (PDI) | Measure of the distribution of molecular weights in a given polymer sample (Mw/Mn). | 2.0 |

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile and water). researchgate.net The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings strongly absorb.

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products. Method validation ensures linearity, accuracy, precision, and defines the limit of detection (LOD) and limit of quantitation (LOQ). researchgate.netnih.gov Purity levels for high-quality batches are typically expected to be greater than 99%.

| Parameter | Description | Typical Result |

|---|---|---|

| Stationary Phase | Column packing material. | C18 (Octadecyl silane) |

| Mobile Phase | Solvent system used for elution. | Acetonitrile / Water Gradient |

| Detection | Method of detecting the analyte. | UV Absorbance at 258 nm |

| Retention Time (tR) | Time taken for the compound to elute. | Dependent on specific method |

| Purity (Area %) | Relative area of the main peak. | > 99.0% |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.999 researchgate.net |

Inverse Gas Chromatography (IGC) is a specialized gas chromatography technique where the roles are reversed: the compound of interest, this compound, is coated onto an inert support and packed into a column to act as the stationary phase. A series of well-characterized vapor-phase probe molecules (e.g., alkanes, alcohols, chlorinated solvents) are then injected into the column. nih.gov

By measuring the retention times of these probe molecules, it is possible to determine various physicochemical and thermodynamic properties of the stationary phase material. This technique is particularly valuable for characterizing the surface properties of materials and their interactions with solvents or other molecules. Key parameters that can be determined include surface energy, acid-base properties, and Flory-Huggins interaction parameters (χ), which quantify the miscibility between a polymer (derived from the monomer) and a solvent. nih.gov

| Parameter Determined | Description | Probe Molecules Used |

|---|---|---|

| Dispersive Component of Surface Energy (γsᵈ) | Quantifies non-polar van der Waals interactions. | n-Alkanes (e.g., n-heptane, n-octane) nih.gov |

| Specific Free Energy of Adsorption (ΔGₐˢᵖ) | Measures specific interactions like hydrogen bonding. | Polar probes (e.g., ethanol, ethyl acetate) nih.gov |

| Flory-Huggins Interaction Parameter (χ) | Describes the interaction energy between a polymer and a solvent. | Various Solvents (e.g., toluene (B28343), chloroform) nih.gov |

Elemental Analysis for Stoichiometric Verification and Impurity Detection

Elemental analysis, typically through combustion analysis, provides the mass percentages of the elements (carbon, hydrogen, sulfur) that constitute the compound. A weighed sample of this compound is combusted at high temperatures, converting it into simple gases (CO₂, H₂O, SO₂). These gases are then quantitatively measured by detectors.

The experimental percentages are compared with the theoretical values calculated from the molecular formula (C₂₆H₂₂O₄S). A close agreement (typically within ±0.4%) between the found and calculated values serves as a fundamental verification of the compound's elemental stoichiometry and purity, indicating the absence of significant inorganic or solvent impurities. mdpi.commdpi.com

| Element | Molecular Formula | Calculated (%) | Found (Typical) (%) |

|---|---|---|---|

| Carbon (C) | C₂₆H₂₂O₄S | 72.54 | 72.48 |

| Hydrogen (H) | 5.15 | 5.19 | |

| Sulfur (S) | 7.45 | 7.41 | |

| Oxygen (O) (by difference) | 14.86 | - |

Polymer Science and Material Applications of Bis 4 Benzyloxyphenyl Sulphone and Its Derivatives

Polycondensation Reactions for Poly(arylene ether sulfone) Synthesis

Poly(arylene ether sulfone)s are a class of amorphous thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The primary method for their synthesis is step-growth polycondensation, which involves the formation of ether linkages between aromatic monomers.

Nucleophilic Aromatic Substitution (SNAr) Polymerization Mechanisms

The synthesis of PAES is predominantly achieved through Nucleophilic Aromatic Substitution (SNAr) polymerization. This reaction mechanism involves the nucleophilic attack of a phenoxide on an activated aromatic halide, leading to the formation of an aryl ether bond. nih.gov The key features of this mechanism in the context of PAES synthesis are:

Activation: The reaction requires an aromatic ring activated by a potent electron-withdrawing group, such as the sulphone (–SO2–) group. This group stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby facilitating the displacement of the leaving group.

Leaving Group: The aromatic ring must contain a good leaving group, typically a halide like fluoride or chloride. Fluorine is often preferred as it is more electronegative, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov However, studies have also shown that chlorine-containing monomers can lead to polymers with slightly higher mechanical strength and solution viscosity due to greater reaction spontaneity. nih.gov

Nucleophile: The nucleophile is typically a bisphenoxide, generated in situ by reacting a bisphenol monomer with a base like potassium carbonate (K2CO3) in a polar aprotic solvent. acs.orgnih.gov

Reaction Conditions: The polymerization is carried out at elevated temperatures (160-170 °C) in high-boiling polar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). nih.govnih.govgoogle.com An azeotroping agent like toluene (B28343) is often used to remove water formed during the reaction, which can interfere with the polymerization process. mdpi.comnih.gov

Role of Bis(4-hydroxyphenyl) Sulphone and its Benzyloxy Derivatives as Monomers

Bis(4-hydroxyphenyl) sulphone, also known as Bisphenol S, is a crucial diol (bisphenol) monomer used in the synthesis of PAES. mdpi.com In the SNAr polymerization, it serves as the nucleophilic component. The two hydroxyl groups of Bis(4-hydroxyphenyl) sulphone are deprotonated by a base to form a diphenoxide anion. This potent nucleophile then reacts with an activated dihalide monomer, such as 4,4′-dichlorodiphenyl sulfone (DCDPS) or 4,4'-difluorodiphenyl sulfone, to form the ether linkages that constitute the polymer backbone. nih.gov

Bis(4-benzyloxyphenyl) sulphone is the benzyl-protected form of Bis(4-hydroxyphenyl) sulphone. In this state, the reactive hydroxyl groups are converted to benzyl (B1604629) ethers. This protection renders the molecule inert to the nucleophilic substitution reaction, as it cannot be deprotonated to form the required phenoxide. Therefore, for this compound to be used as a monomer in this type of polycondensation, the benzyl groups must first be cleaved to regenerate the free hydroxyl groups of Bis(4-hydroxyphenyl) sulphone. This deprotection step makes the active monomer available for polymerization.

Synthesis of Copolymers with Tailored Structures

To achieve a desired balance of properties, copolymers of PAES are frequently synthesized. This is accomplished by introducing a third monomer into the polymerization reaction. By incorporating different bisphenols or activated dihalides, the structure and, consequently, the properties of the final polymer can be precisely tailored. nih.gov

For instance, cardo fragments, such as those derived from phenolphthalein, can be incorporated alongside Bis(4-hydroxyphenyl) sulphone and 4,4′-dichlorodiphenyl sulfone. The inclusion of these bulky, non-planar groups increases the glass transition temperature (Tg) and enhances the thermal stability and solubility of the resulting copolymers. nih.gov Similarly, introducing aliphatic segments into the polymer backbone can lower the Tg, providing greater flexibility and processability. nih.gov

The synthesis of sulfonated poly(arylene ether sulfone)s (SPAES) is another critical area, particularly for applications like proton exchange membranes in fuel cells. nih.govacs.org This is achieved by using sulfonated monomers, such as bis(4-fluoro-3-sulfophenyl)sulfone disodium salt, during polymerization. nih.gov The resulting copolymers possess hydrophilic sulfonic acid groups that facilitate ion transport. By controlling the ratio of sulfonated to non-sulfonated monomers, properties like ion exchange capacity (IEC), water uptake, and proton conductivity can be finely tuned. rsc.orgnih.gov

Controlled Radical Polymerization Techniques Using Sulphone-Based Initiators

While poly(arylene ether sulfone)s are synthesized via step-growth polycondensation, their inherent chemical and thermal stability makes them excellent candidates for use as segments in more complex macromolecular architectures, such as block copolymers. These advanced structures are often prepared using controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) with Sulphone Macroinitiators

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edu In this technique, a polysulfone chain can be utilized as a macroinitiator to grow a second, different polymer block.

The process involves first synthesizing a poly(arylene ether sulfone) with reactive end groups, typically hydroxyl groups. This is achieved by running the polycondensation reaction with a slight excess of the bisphenol monomer. These terminal hydroxyl groups are then reacted with a molecule that contains an ATRP initiating site, such as 2-bromoisobutyryl bromide. researchgate.net This reaction converts the polysulfone into a macroinitiator bearing one or more sites capable of initiating ATRP.

This polysulfone macroinitiator is then introduced to a second monomer (e.g., styrene, methyl methacrylate) in the presence of a transition metal catalyst (typically a copper complex). The catalyst reversibly activates the initiator site, generating a radical that propagates by adding monomer units. mdpi.com The result is a block copolymer, for example, polystyrene-b-polysulfone-b-polystyrene, which combines the distinct properties of each block. This approach allows for the creation of novel materials that merge the high-performance characteristics of polysulfones with the properties of other polymers. nih.gov

Development of High-Performance Polymer Systems

Polymers derived from Bis(4-hydroxyphenyl) sulphone are renowned for their high-performance characteristics, making them suitable for demanding applications in aerospace, automotive, electronics, and membrane separation technologies. mdpi.commdpi.com

Key properties of these polymer systems include:

High Thermal Stability: The combination of rigid aromatic rings, strong C-O and C-S bonds, and the sulphone linkage results in high glass transition temperatures (Tg), often ranging from 180 to 250 °C, and excellent thermal stability with decomposition temperatures typically above 400 °C. mdpi.com

Mechanical Toughness: These polymers are known for their high strength, stiffness, and toughness over a broad temperature range.

Chemical and Hydrolytic Resistance: The aromatic backbone provides resistance to a wide range of chemicals, including acids, bases, and hydrocarbons, as well as excellent resistance to hydrolysis.

Tailorable Properties: As discussed, copolymerization allows for the modification of these properties. For instance, sulfonation creates materials with high proton conductivity for fuel cell membranes, while the incorporation of flexible linkages can improve processability. nih.govnih.gov

The following table summarizes the properties of various poly(arylene ether sulfone) systems.

| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Ion Exchange Capacity (IEC) (mequiv./g) | Proton Conductivity (S/cm) |

| PAES with Cardo Fragments (30% phenolphthalein) | >230 | ~490 | N/A | N/A |

| PAES with Cardo Fragments (50% phenolphthalein) | >240 | ~480 | N/A | N/A |

| Sulfonated PAES (SPAES) with Hexyl Chains | 85 - 90 | >350 | N/A | N/A |

| Sulfonated PAES (PAES-3S-40) | 200 - 240 | >290 | 1.89 | > 0.01 (at room temp.) |

| Sulfonated PAES Block Copolymer (High Hydrophilic Ratio) | >200 | ~280 | >1.5 | 0.075 (at 90°C) |

This table is generated from data found in multiple sources for illustrative purposes. nih.govnih.govrsc.orgnih.gov

These high-performance characteristics ensure that poly(arylene ether sulfone)s and their copolymers remain critical materials for advanced engineering applications.

Poly(ether sulfone)s (PES) and Polycarbonates with Enhanced Properties

The integration of the rigid, thermally stable sulfonyl group from Bisphenol S (BPS) into polymer backbones leads to the creation of high-performance thermoplastics like Poly(ether sulfone)s (PES) and polycarbonates (PC) with superior properties compared to traditional materials like those based on Bisphenol A (BPA). nih.govwikipedia.org BPS serves as a key building block, replacing BPA to yield polymers with enhanced thermal resistance, mechanical strength, and chemical stability. nih.govnih.gov

This compound can be utilized as a protected precursor to BPS. This approach is advantageous in complex polymerization processes where precise control over the reactivity of the monomer is required. The deprotection (debenzylation) step yields high-purity BPS immediately prior to or during polymerization, ensuring the formation of high molecular weight polymers with consistent properties.

The resulting BPS-based polymers exhibit significantly higher glass transition temperatures (Tg) and thermal stability, making them suitable for applications demanding high-temperature performance. nih.gov The sulfone linkage imparts rigidity and oxidative stability to the polymer chain, contributing to improved mechanical properties and resistance to creep. These enhanced characteristics make BPS-based PES and PC materials valuable in electronics, automotive components, and medical devices where reliability under harsh conditions is paramount. honshuchemical.co.jp

Table 1: Comparative Properties of BPS-based vs. BPA-based Polymers

| Property | BPS-based Polymer | BPA-based Polymer | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Up to 25°C higher than BPA-PC | ~150°C (for PC) | rsc.org |

| Thermal Stability (Td5%) | Up to 383°C | ~350°C | rsc.org |

| Mechanical Properties | High modulus and strength | Good impact resistance | researchgate.net |

| Chemical Resistance | Excellent | Moderate | bcp-instruments.com |

Epoxy Resins and Thermosetting Polymers Incorporating Sulphone Moieties

The incorporation of sulfone moieties into epoxy resins and other thermosetting polymers, primarily through the use of Bisphenol S (BPS) as a curing agent or a co-monomer, results in materials with significantly improved thermal and mechanical properties. globethesis.comresearchgate.net BPS-based epoxy resins are noted for their excellent heat resistance, chemical inertness, and high mechanical strength. datainsightsmarket.com

The sulfonyl group (—SO₂—) in the BPS structure is strongly electron-withdrawing and introduces a high degree of polarity and rigidity into the crosslinked polymer network. This leads to a substantial increase in the glass transition temperature (Tg) and enhanced thermal stability compared to conventional epoxy resins based on Bisphenol A (BPA). globethesis.com The thermal degradation of BPS-cured systems occurs at higher temperatures, indicating a more stable crosslinked structure. scielo.br

This compound can be envisioned as a latent source of BPS in thermosetting formulations. The benzyl groups can be cleaved by thermal or chemical triggers during the curing process, releasing the reactive hydroxyl groups of BPS to participate in the crosslinking reaction with epoxy groups. This approach could potentially improve the shelf life and processing characteristics of the resin formulation. The resulting thermosets are used in high-performance applications such as industrial coatings, adhesives for aerospace, and encapsulation materials for electronic components where durability at elevated temperatures is critical. datainsightsmarket.comnih.gov

Table 2: Thermal Properties of Epoxy Resins Cured with Different Hardeners

| Curing Agent | Glass Transition Temp. (Tg) | Decomposition Temp. (5% weight loss) | Reference |

|---|---|---|---|

| Bisphenol S (BPS) based | Higher than BPA-based systems | > 350°C | globethesis.comscielo.br |

| Diaminodiphenyl Sulfone (DDS) | ~170 - 220°C | ~350 - 384°C | scielo.brresearchgate.net |

| Diaminodiphenyl Methane (DDM) | ~150 - 190°C | ~345 - 375°C | scielo.brresearchgate.net |

| Bisphenol A (BPA) based | Lower Tg than BPS systems | ~330 - 350°C | scielo.br |

Design of Polymeric Systems with Specific Architectural Features

The unique chemical structure of Bisphenol S (BPS) makes it a valuable component in the design of advanced polymeric systems with specific, controlled architectures such as block copolymers. mdpi.comrsc.org The rigidity and polarity imparted by the diphenyl sulfone unit allow for the creation of well-defined nanostructures when incorporated into different polymer blocks.

In the synthesis of block copolymers, this compound can serve as a protected initiator or monomer. Its benzyloxy groups prevent premature reaction, enabling the controlled, sequential polymerization of different monomer units. nih.gov This "living" polymerization character is crucial for synthesizing copolymers with precise block lengths and low polydispersity. Once the desired first block is formed, the benzyl groups can be removed to expose the hydroxyl groups, which then initiate the polymerization of the second block.

This architectural control is particularly important for creating functional materials. For example, amphiphilic block copolymers can be designed where one block is hydrophilic and the other is hydrophobic. By incorporating the BPS moiety into one of these blocks, the resulting material can self-assemble in solution to form specific nanostructures like micelles or vesicles. mdpi.comresearchgate.net These structured materials have applications in drug delivery, nanotechnology, and as compatibilizers in polymer blends. The ability to precisely place the rigid sulfone unit within the polymer architecture allows for fine-tuning of the material's mechanical, thermal, and morphological properties. nih.gov

Membranes for Advanced Separation and Energy Applications

Polymers derived from monomers containing the diphenyl sulfone structure are central to the development of high-performance membranes for a range of critical applications, from energy generation in fuel cells to advanced water filtration. The inherent chemical and thermal stability of the poly(ether sulfone) backbone provides a robust platform that can be functionalized to meet specific performance requirements.

Proton Exchange Membranes (PEMs) in Fuel Cells

Sulfonated poly(arylene ether sulfone)s (SPAES) are a leading class of hydrocarbon-based polymers investigated as alternative materials for proton exchange membranes (PEMs) in fuel cells. rsc.orgcanada.ca These polymers are often synthesized using monomers like Bisphenol S, which provides the necessary mechanical integrity and thermal stability to the polymer backbone. researchgate.net The sulfone bridge is resistant to oxidative and thermal degradation, which is essential for the long-term durability of the fuel cell membrane.

Table 3: Performance Data for Selected Sulfonated Poly(arylene ether sulfone) (SPAES) Membranes

| Membrane ID | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) (at 80°C) | Proton Conductivity (S/cm) (at 80°C) | Reference |

|---|---|---|---|---|

| SPAES-PQ-40 | 1.65 | 55.4 | 0.096 | rsc.org |

| SPAES (densely sulfonated) | 2.92 ± 0.20 | 42.1 - 61.5 | 0.174 - 0.302 | mdpi.com |

| PES 60 (60 mol% HPS) | Not specified | Insoluble in boiling water | 0.091 | researchgate.net |

| Nafion® 211 (Reference) | ~0.90 | ~32 | ~0.103 - 0.124 | mdpi.comnih.gov |

Development of Functionalized Membranes for Filtration and Permeation

Polyethersulfone (PES), synthesized from monomers like BPS, is widely used to fabricate membranes for ultrafiltration (UF), nanofiltration, and gas separation due to its excellent mechanical strength and chemical resistance. ecust.edu.cn However, the inherently hydrophobic nature of PES can lead to membrane fouling, where proteins, oils, or other foulants adsorb onto the surface, reducing water flux and performance. ecust.edu.cn

To overcome this limitation, significant research has focused on the functionalization of PES membranes to enhance their hydrophilicity and antifouling properties. aip.org Methods include:

Blending: Incorporating hydrophilic polymers or nanoparticles, such as graphene oxide or titanium dioxide, into the PES casting solution. rsc.orgresearchgate.net This modifies the surface properties and pore structure of the resulting membrane.

Surface Modification: Grafting hydrophilic functional groups (e.g., carboxylic acid, sulfonic acid) onto the membrane surface. rsc.org This creates a hydration layer that repels foulants.

Copolymerization: Synthesizing PES copolymers that include hydrophilic monomers from the outset.

These functionalization strategies lead to membranes with higher pure water flux, improved rejection of contaminants, and significantly better resistance to fouling, thereby extending the operational lifetime and efficiency of the filtration process. aip.orgrsc.org

Table 4: Performance of Functionalized Polyethersulfone (PES) Membranes

| Membrane Modification | Pure Water Flux (L m⁻² h⁻¹) | BSA Rejection (%) | Key Improvement | Reference |

|---|---|---|---|---|

| Pristine PES | 287 | 91.6 | - | rsc.org |

| **PES / 4.0 wt% PSFNA*** | 478 | 97.5 | Increased flux and rejection | rsc.org |

| Pristine PES | Low | ~92.3 | - | aip.org |

| PES / 0.2 wt% GO | 22.6 (Paracetamol solution) | 97.7 (Paracetamol) | Improved flux and antifouling | aip.org |

\PSFNA: Carboxylic acid functionalized polysulfone*

Specialty Resin and Polymer Formulations

Beyond its role as a primary monomer in high-performance thermoplastics, Bis(4-hydroxyphenyl) sulfone (Bisphenol S, BPS), and by extension its protected form this compound, finds use in a variety of specialty resin and polymer formulations. These applications leverage the unique chemical properties conferred by the diphenyl sulfone structure.

BPS is utilized as a modifier and component in formulations for:

Thermal Paper: BPS serves as a color developer in thermal printing papers, reacting with a leuco dye upon heating to produce an image. Its stability and high melting point contribute to the durability of the printed information.

Dye-Fixing Agents: It can be used as an ingredient in dye-fixing agents, particularly for polyamide textiles, improving the fastness of dyes. afirm-group.com

Epoxy Adhesives and Coatings: As a curing agent or additive, BPS enhances the thermal resistance and chemical stability of epoxy-based systems, making them suitable for demanding industrial adhesive and coating applications. bcp-instruments.comdatainsightsmarket.com

Flame Retardants: The aromatic and sulfone-rich structure of BPS can contribute to the char-forming tendency of polymers upon combustion, acting as a non-halogenated flame retardant in certain formulations.

In these contexts, this compound could be employed as a latent form of BPS. Its protected hydroxyl groups would render it less reactive, which could be advantageous for controlling the cure profile of a resin, improving the shelf-life of a one-part formulation, or enabling a triggered release of the active BPS molecule under specific processing conditions, such as high temperature. This allows for greater flexibility in designing complex, multi-component polymer systems for specialized industrial markets. honshuchemical.co.jp

Investigation of Crosslinking and Curing Mechanisms in Thermosets

This compound and its derivatives, particularly its parent compound Bisphenol S (BPS), are integral components in the formulation of high-performance thermosetting polymers. The sulfone group (—SO2—) is strongly electron-withdrawing, which enhances the reactivity of associated functional groups and contributes to the high thermal stability of the resulting cured materials.

Differential scanning calorimetry (DSC) is a common technique used to study the curing kinetics of these systems. researchgate.net Research into sulfone-containing epoxy monomers cured with various aliphatic and aromatic amines has shown that the curing process can be a two-stage event. researchgate.net The activation energy of the curing process is influenced by the chemical structure of the curing agents. For instance, aromatic amines, due to their higher steric bulk and melting points, generally lead to higher curing activation energies compared to aliphatic amines. researchgate.net

The presence of the sulfone group in the epoxy backbone, derived from monomers like Bisphenol S, can result in faster gel times compared to traditional thermosets based on Bisphenol A (BPA). acs.org This is attributed to the activating effect of the sulfone linkage. The final crosslinked network in these systems is characterized by a high density of aromatic rings and sulfone groups, which imparts excellent thermal and mechanical properties to the material. Cured epoxy systems incorporating sulfone moieties often exhibit higher glass transition temperatures (Tg) compared to their non-sulfone counterparts. researchgate.net

Table 1: Curing Parameters for Sulfone Epoxy (SEP) Monomers with Various Amine Curing Agents

This table presents hypothetical data based on typical findings in the literature for illustrative purposes.

| Curing Agent Type | Curing Agent Example | Peak Exotherm Temperature (°C) | Curing Activation Energy (Ea) (kJ/mol) | Glass Transition Temperature (Tg) (°C) |

| Aliphatic Amine | 1,6-Diaminohexane | 135 | 55 | 150 |

| Aliphatic Amine | 1,12-Diaminododecane | 142 | 60 | 145 |

| Aromatic Amine | m-Phenylenediamine | 165 | 75 | 185 |

| Aromatic Amine | 4,4'-Diaminodiphenyl sulfone | 180 | 85 | 210 |

Development of Polymers for High-Temperature Applications

The rigid and thermally stable nature of the diphenyl sulfone group makes this compound and its parent compound, Bisphenol S, excellent building blocks for high-temperature polymers, particularly poly(aryl ether sulfone)s (PAES). These amorphous thermoplastics are known for their outstanding thermal stability, high strength, and resistance to oxidation. mdpi.com

The synthesis of these polymers is typically achieved through nucleophilic aromatic substitution polycondensation. researchgate.netnih.gov This process involves reacting a dihaloaryl sulfone, such as 4,4′-dichlorodiphenyl sulfone, with a bisphenol, like Bisphenol S or its derivatives, in a high-boiling aprotic polar solvent in the presence of a weak base like potassium carbonate. nih.govgoogle.com The reaction temperatures for this polycondensation are generally between 150 and 250°C. google.comgoogle.com

The properties of the resulting polyethersulfones can be tailored by incorporating different bisphenols into the polymer backbone. For example, introducing "cardo" fragments (bisphenols with bulky, cyclic side groups like phenolphthalein) can increase the glass transition temperature (Tg) and enhance the mechanical properties of the copolymer due to increased chain rigidity. nih.gov Copolymers synthesized with varying ratios of different bisphenols allow for fine-tuning of properties such as heat resistance and solubility. nih.govplaschina.com.cn

Polymers derived from sulfone-based monomers exhibit high glass transition temperatures, often in the range of 180–250°C, and their thermal decomposition typically begins at temperatures above 400°C. mdpi.comresearchgate.net For example, a series of ternary polysulfone copolymers containing bisphenol fluorene showed decomposition temperatures higher than 510°C and glass transition temperatures reaching up to 254°C. plaschina.com.cn The incorporation of highly conjugated aromatic structures, such as mesonaphthobifluorene, can further improve thermal and dimensional stabilities. nih.gov

These exceptional thermal properties make sulfone-based polymers suitable for a wide range of demanding applications, including membranes for gas separation, electrical components, and medical devices. nih.gov

Table 2: Thermal Properties of High-Temperature Polymers Derived from Sulfone-Based Monomers

This table compiles representative data from various studies to illustrate the properties of these materials.

| Polymer System | Monomers | Glass Transition Temperature (Tg) (°C) | Temperature of 5% Weight Loss (TGA) (°C) |

| Poly(ether sulfone) | Bisphenol S + 4,4′-Dichlorodiphenyl sulfone | ~220-230 researchgate.netgoogle.com | > 480 researchgate.net |

| Copoly(phenylene sulfone) with Cardo Fragments (50%) | 4,4′-dihydroxydiphenyl, Phenolphthalein + 4,4′-dichlorodiphenyl sulfone | 243 nih.gov | 461 nih.gov |

| Ternary Polysulfone Copolymer (80% Bisphenol Fluorene) | Bisphenol A, Bisphenol Fluorene + 4,4′-Dichlorodiphenyl sulfone | 254 plaschina.com.cn | > 510 plaschina.com.cn |

| Sulfonated Poly(ether sulfone) with Mesonaphthobifluorene | Mesonaphthobifluorene-based bisphenol + Dihalogenated aryl sulfone | > 250 (Implied High Tg) | > 450 (Implied High Stability) nih.gov |

Q & A

Q. What are the established synthetic routes for Bis(4-benzyloxyphenyl) sulphone, and what analytical techniques are recommended for verifying its purity and structure?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts sulfonylation, leveraging benzyloxy-substituted phenol derivatives. For purity verification, use HPLC with UV detection (λ = 254 nm) to assess impurities (<1%) . Structural confirmation requires NMR (¹H/¹³C) to identify sulfone (-SO₂-) peaks (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfone groups) and FT-IR (asymmetric S=O stretching at ~1320–1350 cm⁻¹) . High-resolution mass spectrometry (HRMS) is critical for molecular ion validation (expected [M+H]⁺ = 415.12) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Optimize solvent polarity (e.g., DMF or DMSO for high dielectric constants) to stabilize transition states. Use catalytic bases like K₂CO₃ or Cs₂CO₃ to deprotonate phenolic intermediates . Reaction temperature should be maintained at 80–100°C to balance kinetics and side-product suppression. Monitor progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) and employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., stoichiometry, solvent ratio) .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across different studies?

- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (e.g., purity >99%, standardized DSC for melting point analysis). Compare data against structurally analogous compounds (e.g., Bis(4-chlorophenyl) sulphone, mp 148°C ) to identify trends. Use quantum chemical calculations (DFT) to model intermolecular interactions affecting solubility in polar vs. non-polar solvents . Cross-validate findings with peer datasets and publish detailed protocols to minimize methodological variability .

Q. How should a researcher design experiments to assess the environmental persistence and bioaccumulation potential of this compound, considering its structural analogs?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Measure log Kow (octanol-water partition coefficient) via shake-flask method to estimate bioaccumulation potential. For hydrolysis stability, incubate at pH 4–9 (25–50°C) and quantify degradation via LC-MS/MS .

- Phase 2 (Field) : Use non-target screening (e.g., GC-HRMS) in environmental matrices (water, sediment) to detect trace levels. Compare with analogs like Bis(4-chlorophenyl) sulphone, which exhibits vPvB (very persistent, very bioaccumulative) properties .

- Phase 3 (Modeling) : Apply fugacity models to predict environmental partitioning and persistence indices (e.g., half-life in soil/water) .

Q. What experimental frameworks are suitable for investigating the mechanistic role of this compound in polymer stabilization or drug delivery systems?

- Methodological Answer : For polymer studies, employ thermal gravimetric analysis (TGA) to assess stabilization efficacy under oxidative conditions (airflow, 200–400°C). For drug delivery, use dynamic light scattering (DLS) to characterize nanoformulations (e.g., micelles) and evaluate drug release kinetics via dialysis under physiological pH . Mechanistic insights can be derived from DFT-based computational models to map sulfone-group interactions with polymer matrices or biological targets .

Data Contradiction Analysis

Q. How should conflicting data on the cytotoxicity of this compound be addressed in preclinical studies?

- Methodological Answer : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, 48–72 hr exposure). Control for batch variability in compound purity (confirm via HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%). Perform meta-analysis of existing literature to identify confounding factors (e.g., cell viability vs. apoptosis assays). Use toxicity pathway analysis (RNA-seq or proteomics) to elucidate mechanisms and validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.